

solvent extraction methods utilizing 7,7-dimethyloctan-1-ol

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Compound of Interest

Compound Name: 7,7-dimethyloctan-1-ol

Cat. No.: B8151692

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Executive Summary

This technical guide details the application of **7,7-dimethyloctan-1-ol** (CAS: 66719-35-5) as a high-performance solvent in liquid-liquid extraction (LLE) and phase modulation systems. While linear alcohols (e.g., n-decanol) are standard in industrial separations, they often suffer from high freezing points and third-phase formation in complex matrices.

The **7,7-dimethyloctan-1-ol** isomer introduces a gem-dimethyl steric bulk at the C7 position. This structural modification disrupts crystalline packing (lowering the melting point) and alters the dielectric constant without sacrificing the lipophilicity required for extracting non-polar to moderately polar analytes. This guide provides protocols for its use in bioactive metabolite recovery and as a phase modifier in hydrometallurgical workflows.

Physicochemical Profile & Solvent Selection Logic

Before initiating extraction, the solvent's thermodynamic profile must be understood to predict partition coefficients (

).

Property	Value / Characteristic	Relevance to Extraction
Molecular Formula		High lipophilicity (C10 chain). [1]
Molecular Weight	158.28 g/mol	Low volatility; minimal evaporative loss during extraction.
LogP (Est.)	-3.8 – 4.2	Ideal for extracting hydrophobic drugs, lipids, and terpenes.
Boiling Point	>200°C (Est.)	Suitable for hot extractions; requires vacuum distillation for removal.
Dielectric Constant	Low (< 10)	Selective against highly polar salts/sugars (remains in aqueous phase).
Structure	Primary alcohol, C7 gem-dimethyl	Steric hindrance at tail reduces emulsion stability compared to linear analogs.

Why 7,7-Dimethyloctan-1-ol?

- **Selectivity:** The branched tail creates a distinct solvation shell compared to n-decanol, potentially improving separation factors for branched hydrophobic solutes (Like-Dissolves-Like principle).
- **Phase Handling:** The gem-dimethyl group lowers the freezing point, maintaining liquid phase integrity in chilled extraction processes (4°C) where n-decanol (MP: ~6°C) might solidify or become viscous.

Protocol A: Liquid-Liquid Extraction (LLE) of Lipophilic Bioactives

Context: Isolation of hydrophobic fermentation products (e.g., macrolides, terpenes) from aqueous broth. Target Analyte Model: Hydrophobic secondary metabolites (

).

Reagents & Equipment

- Solvent: **7,7-dimethyloctan-1-ol** (>95% purity).
 - QC Check:

NMR (

): Triplet at

3.63 ppm (

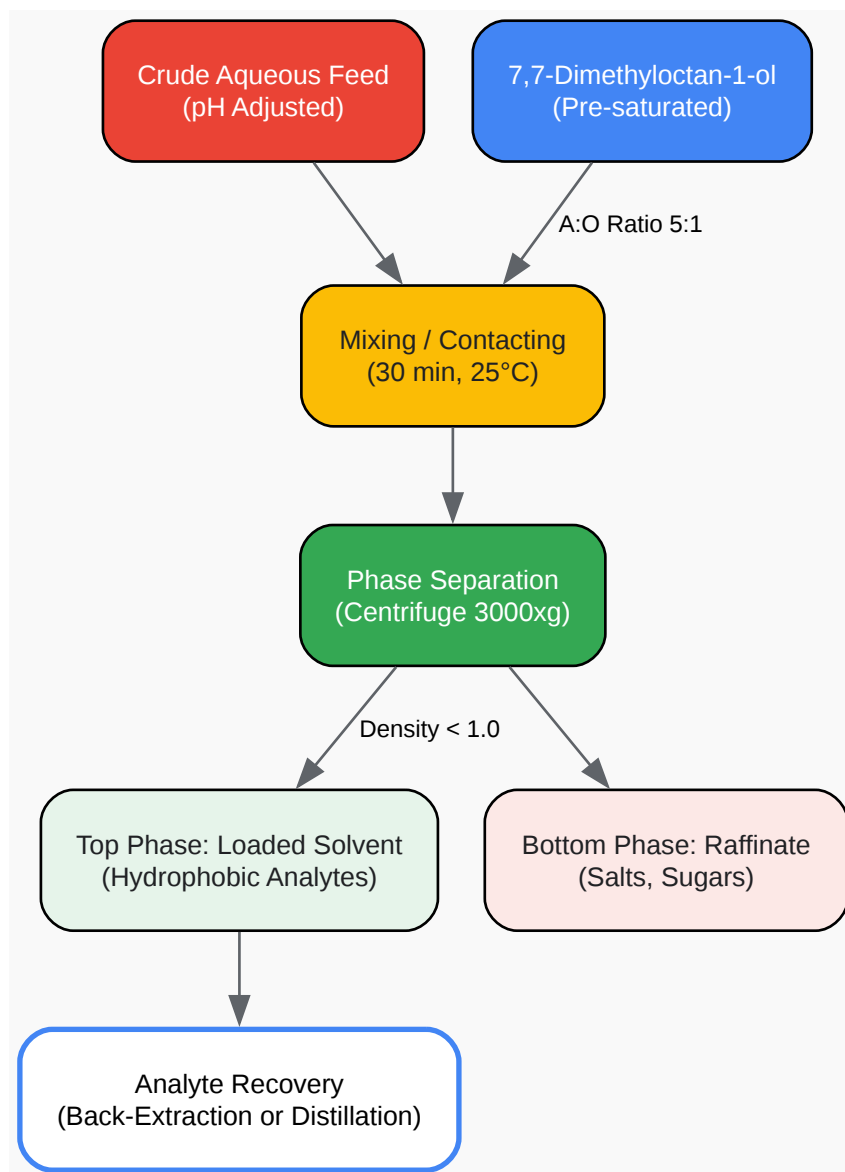
-OH) confirms identity [1].
- Aqueous Feed: Clarified fermentation broth or buffered standard solution.
- Apparatus: Centrifugal contactor or Separatory funnel (borosilicate).

Step-by-Step Workflow

- Feed Preparation:
 - Adjust the pH of the aqueous feed to 2 units below the pKa of the target analyte (if acidic) or 2 units above (if basic) to ensure the analyte is in its neutral (extractable) form.
 - Filter feed (0.45 μm) to remove cell debris that stabilizes emulsions.
- Solvent Equilibration (Pre-saturation):
 - Critical Step: Mix **7,7-dimethyloctan-1-ol** with a "dummy" aqueous buffer (same pH/salt as feed) at a 1:1 ratio for 15 minutes. Discard the aqueous phase.
 - Reasoning: This saturates the organic phase with water, preventing volume changes during the actual analytical extraction.

- Extraction Contact:
 - Combine 1 part Solvent (**7,7-dimethyloctan-1-ol**) with 5 parts Feed (A:O ratio = 5:1).
 - Note: A higher aqueous ratio concentrates the analyte into the organic phase.
 - Agitate vigorously for 30 minutes at 25°C.
- Phase Separation:
 - Centrifuge at 3,000 x g for 10 minutes.
 - Observation: The **7,7-dimethyloctan-1-ol** phase will be the top layer (Density < 1.0 g/mL).
 - Collect the upper organic phase.
- Back-Extraction / Recovery:
 - To recover the analyte, contact the loaded solvent with a pH-adjusted aqueous strip solution (e.g., pH 12 for acidic analytes) or use vacuum distillation if the analyte is non-volatile.

Visual Workflow (Graphviz)



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Caption: Figure 1. Liquid-Liquid Extraction workflow utilizing **7,7-dimethyloctan-1-ol** for hydrophobic metabolite concentration.

Protocol B: Phase Modifier in Hydrometallurgy

Context: Prevention of "Third Phase" formation in TBP (Tributyl Phosphate) extraction systems.

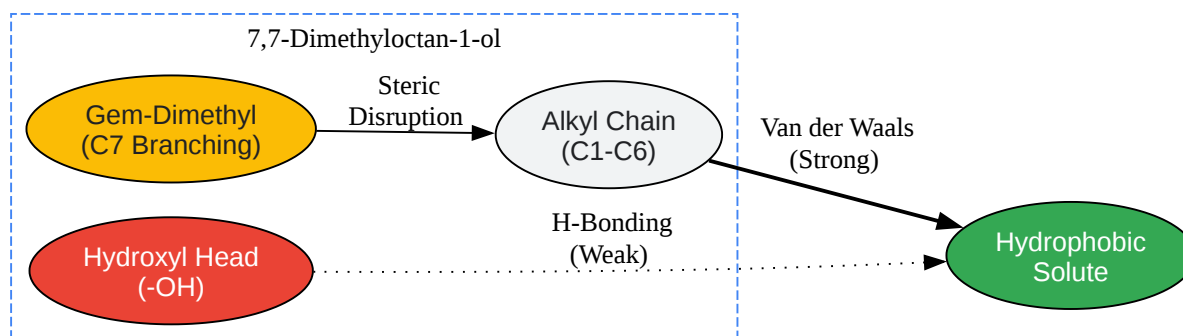
Mechanism: In extraction of metal nitrates (e.g., U, Th, Pu), the non-polar diluent (kerosene) often becomes incompatible with the highly polar metal-solvate complex, causing it to split into a heavy, third liquid phase. Adding a long-chain alcohol increases the polarity of the organic phase just enough to maintain miscibility [2].

Formulation Protocol

- Base Solvent: 30% v/v TBP in Dodecane (or Kerosene).
- Modifier Addition:
 - Add **7,7-dimethyloctan-1-ol** to a final concentration of 5% - 10% v/v.
 - Advantage:[2][3][4] The branched structure of **7,7-dimethyloctan-1-ol** disrupts the ordered structure of the organic phase less than linear alcohols, potentially maintaining higher metal loading capacities while preventing phase splitting.
- Loading Test:
 - Contact the modified solvent with high-concentration metal nitrate solution.
 - Visually inspect for the absence of a middle layer (third phase) after settling.

Structural Mechanism & Interaction

The efficacy of **7,7-dimethyloctan-1-ol** lies in its "Gem-Dimethyl Tail." Unlike linear surfactants that pack tightly at the interface (creating rigid films), the bulky tail creates a disordered interface. This facilitates faster mass transfer and quicker phase disengagement.



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Caption: Figure 2. Mechanistic representation of solvent-solute interaction. The C7 branching prevents rigid packing, enhancing solvation of bulky hydrophobic targets.

References

- Synthesis and Characterization
 - Source: The spectral data (¹H NMR) for **7,7-dimethyloctan-1-ol** is derived from synthetic protocols involving tert-butyilmagnesium chloride alkylation.[5]
 - Citation: "Chemoenzymatic Strategies Enabling the Synthesis... of Cepafungins." [2][5] ProQuest, 2021.
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- General C10 Alcohol Extraction Context
 - Source: Comparative analysis of ethanol extraction using f
 - Citation: "Solvent extraction of ethanol from aqueous solutions using biobased oils, alcohols, and esters." [8] ResearchGate, 2011.

Disclaimer: **7,7-dimethyloctan-1-ol** is a specialized research chemical. Always consult the Safety Data Sheet (SDS) before handling. Ensure compatibility with downstream analytical equipment (e.g., HPLC columns) as high-boiling alcohols can be difficult to remove.

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Sources

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